3-(Phenylsulfonyl)thiophene
Overview
Description
3-(Phenylsulfonyl)thiophene is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. The phenylsulfonyl group attached to the thiophene ring indicates that this compound could have interesting electronic properties and reactivity due to the presence of both the electron-rich thiophene and the electron-withdrawing sulfonyl group. Although the provided papers do not directly discuss 3-(Phenylsulfonyl)thiophene, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand 3-(Phenylsulfonyl)thiophene.
Synthesis Analysis
The synthesis of related compounds such as 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy involving the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation . Another related synthesis involves the reaction of benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines . These methods suggest that 3-(Phenylsulfonyl)thiophene could potentially be synthesized through similar radical relay strategies or through reactions with nitroarenes.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their electronic properties. For instance, thieno[3,2-b]thiophenes with para-substituted phenyl groups exhibit different absorbance and optical band gaps depending on the substituents . This implies that the molecular structure of 3-(Phenylsulfonyl)thiophene, particularly the position and nature of the sulfonyl group, would significantly influence its electronic characteristics.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be quite diverse. For example, 3- and 3,4-bis(2-cyanoethylsulfanyl)thiophenes are used as building blocks for functionalized thiophene-based pi-conjugated systems, indicating that thiophene derivatives can be functionalized further to create complex molecules . The synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions also demonstrates the versatility of thiophene derivatives in forming various chemical bonds .
Physical and Chemical Properties Analysis
Thiophene derivatives exhibit a range of physical and chemical properties. Highly sulfonated poly(thiophenylene) is water-soluble and exhibits excellent proton conductivity, which is attributed to the high carrier concentration . The electronic properties of thiophene derivatives, such as their oxidation potentials, are influenced by the nature of the substituents on the thiophene ring . These properties suggest that 3-(Phenylsulfonyl)thiophene would also have unique physical and chemical properties that could be tuned for specific applications.
Scientific Research Applications
1. Polymer Synthesis and Materials Science
3-(Phenylsulfonyl)thiophene is utilized in the field of polymer synthesis. For instance, a study demonstrated that thiophene derivatives, including 3-(Phenylsulfonyl)thiophene, undergo cross-coupling polycondensation via C–S bond cleavage in the presence of a nickel catalyst. This process is significant for creating regioregular polythiophenes, which have applications in materials science, particularly in electronic and photovoltaic devices (Tamba et al., 2014).
2. Organic Synthesis and Chemical Transformations
In organic chemistry, 3-(Phenylsulfonyl)thiophene is involved in novel synthesis methods. A study highlighted its use in the synthesis of N-fused pyrroles, where the ring opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines leads to compounds of synthetic and biological interest (Bianchi et al., 2014). This demonstrates its role in creating complex organic structures with potential applications in pharmaceuticals and agrochemicals.
3. Electropolymerization and Electrochemical Applications
The compound is also significant in electropolymerization studies. Research has shown the electropolymerization behavior of thiophene derivatives, including those substituted by sulfonamide groups. These studies are essential for understanding the electrochemical properties of polymers, which are crucial in developing materials for electronic and energy storage applications (Dubey et al., 1999).
4. Nonlinear Optical Materials
Thiophene derivatives, such as those containing 3-(Phenylsulfonyl)thiophene, have been synthesized for applications in nonlinear optics. These compounds exhibit efficient second-order optical nonlinearities and high thermal stability, making them suitable for use in optical devices (Chou et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGLKPFTYFIQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333959 | |
Record name | 3-(Phenylsulfonyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfonyl)thiophene | |
CAS RN |
16718-05-1 | |
Record name | 3-(Phenylsulfonyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16718-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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